3-(4-Methoxyphenoxy)benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C14H16ClNO2. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a methoxyphenoxy group attached to a benzylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)benzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and benzylamine.
Reaction: 4-methoxyphenol is reacted with benzylamine in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.
Formation of Intermediate: The reaction forms an intermediate compound, which is then further reacted to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 3-(4-Methoxyphenoxy)benzylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the starting materials and catalysts.
Controlled Conditions: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.
Packaging: The final product is packaged under controlled conditions to ensure stability and quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Corresponding amines or other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
3-(4-Methoxyphenoxy)benzylamine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound can bind to specific receptors, altering their signaling pathways.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamine: Similar structure but lacks the benzylamine moiety.
Benzylamine: Lacks the methoxyphenoxy group.
4-Methoxybenzylamine: Similar but with different substitution patterns.
Uniqueness
3-(4-Methoxyphenoxy)benzylamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15;/h2-9H,10,15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNITVEVSYONZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590028 |
Source
|
Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154108-33-5 |
Source
|
Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Methoxyphenoxy)benzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.